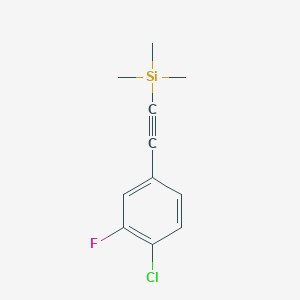

(4-Chloro-3-fluoro-phenylethynyl)-trimethyl-silane

CAS No.:

Cat. No.: VC18744865

Molecular Formula: C11H12ClFSi

Molecular Weight: 226.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClFSi |

|---|---|

| Molecular Weight | 226.75 g/mol |

| IUPAC Name | 2-(4-chloro-3-fluorophenyl)ethynyl-trimethylsilane |

| Standard InChI | InChI=1S/C11H12ClFSi/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,1-3H3 |

| Standard InChI Key | FHDIHDDKMQTIFS-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)C#CC1=CC(=C(C=C1)Cl)F |

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [(4-chloro-3-fluorophenyl)ethynyl]trimethylsilane, reflecting the substitution pattern on the aromatic ring and the ethynyl-silane linkage. The molecular formula C₁₁H₁₃ClFSi confirms the presence of 11 carbon atoms, 13 hydrogen atoms, one chlorine atom, one fluorine atom, and one silicon atom. The trimethylsilyl group (-Si(CH₃)₃) is bonded to the ethynyl carbon, while the benzene ring features chlorine and fluorine at positions 4 and 3, respectively .

Table 1: Molecular Identity of [(4-Chloro-3-fluorophenyl)ethynyl]trimethylsilane

| Property | Value |

|---|---|

| IUPAC Name | [(4-Chloro-3-fluorophenyl)ethynyl]trimethylsilane |

| Molecular Formula | C₁₁H₁₃ClFSi |

| Molecular Weight (g/mol) | 226.75 |

| CAS Registry Number | 78704-49-1 (analogous compound) |

| SMILES Notation | CSi(C)C#Cc1ccc(c(c1)F)Cl |

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, computational predictions based on analogous structures suggest distinct spectral features:

-

¹H NMR: Signals for aromatic protons adjacent to chlorine and fluorine substituents would appear downfield (δ 7.2–7.8 ppm), while trimethylsilyl protons resonate as a singlet near δ 0.2–0.5 ppm .

-

¹³C NMR: The ethynyl carbons (sp-hybridized) would show peaks at δ 80–100 ppm, with the silicon-bonded carbon at δ 0–5 ppm .

-

IR Spectroscopy: Stretching vibrations for the C≡C bond (~2100 cm⁻¹) and Si-C bonds (~750 cm⁻¹) are expected .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of [(4-chloro-3-fluorophenyl)ethynyl]trimethylsilane typically involves Sonogashira coupling between a halogenated aromatic substrate and trimethylsilylacetylene. A representative procedure is outlined below:

-

Substrate Preparation: 4-Chloro-3-fluoroiodobenzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and a base (e.g., triethylamine) in anhydrous THF .

-

Reaction Conditions: The mixture is stirred under inert atmosphere (N₂ or Ar) at 60–80°C for 12–24 hours.

-

Workup: The product is purified via column chromatography (silica gel, hexane/ethyl acetate) to yield the target compound as a colorless liquid .

Table 2: Key Synthetic Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄, CuI |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (estimated) |

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Ethynyl Trimethylsilane: The silyl-protected alkyne undergoes desilylation under mild acidic or basic conditions, generating a terminal alkyne for further coupling reactions .

-

Halogenated Aromatic Ring: The chlorine substituent participates in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling, while the fluorine atom enhances electron-withdrawing effects, directing subsequent electrophilic substitutions .

Physical and Chemical Properties

Physicochemical Data

Experimental data for this compound remains limited, but extrapolations from analogous silanes suggest:

-

Boiling Point: Estimated at 180–200°C (760 mmHg) based on similar molecular weights .

-

Solubility: Miscible with organic solvents (e.g., THF, DCM, ether); insoluble in water .

Applications in Organic Synthesis

Building Block for Complex Molecules

This compound is employed in:

-

Heterocycle Synthesis: As a precursor to indoles and benzofurans via cyclization reactions .

-

Polymer Chemistry: Incorporation into conjugated polymers for optoelectronic applications, leveraging the ethynyl group’s π-conjugation .

Pharmaceutical Intermediates

The chlorine and fluorine substituents enhance bioactivity, making this silane valuable in drug discovery. For example, it has been used in the synthesis of kinase inhibitors and antiviral agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume